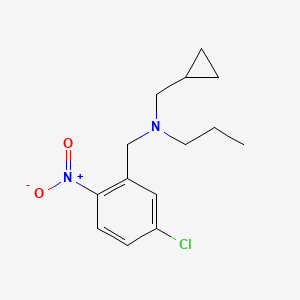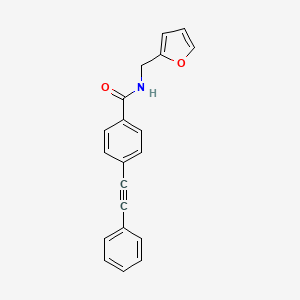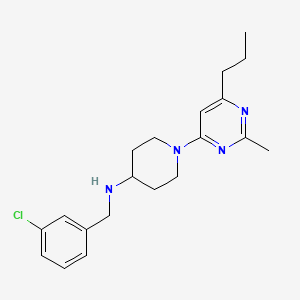![molecular formula C24H30N2O3 B5673200 4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5673200.png)
4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions that yield bioactive heterocycles. A study by Prasad et al. (2018) detailed the preparation of a novel compound from 3-(piperidin-4-yl)benzo[d]isoxazole, characterized using various spectroscopic techniques, including IR, 1H NMR, and LC-MS, alongside X-ray diffraction studies for structural confirmation. This process mirrors the potential synthetic pathway that could be applied to our compound of interest, emphasizing the significance of meticulous structural analysis to ascertain the compound's conformation and stability through intermolecular interactions (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and interaction potential. The piperidine and morpholine rings, as shown in related compounds, often adopt a chair conformation, contributing to the molecule's stability. The presence of intra- and inter-molecular hydrogen bonds, C—H…O, and C—H…N types, plays a pivotal role in stabilizing the molecular structure, as identified through Hirshfeld surface analysis (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of similar compounds can be influenced by the functional groups attached to the piperidine and morpholine frameworks. For instance, Aydin et al. (2011) discussed the chemoselective reactions facilitated by the morpholine and piperidine moieties, underscoring the adaptability of these structures in forming stable, complex molecules through reactions like cross-benzoin reactions. This versatility is indicative of the chemical properties that our compound might exhibit, particularly in terms of reactivity and potential for forming diverse derivatives (Aydin et al., 2011).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are often determined by its molecular arrangement. The crystalline structure, as evidenced in compounds with similar backbones, showcases how specific conformations impact the overall physical stability and solubility. The chair conformation of morpholine and piperidine rings contributes to a stable crystalline structure that can be analyzed through X-ray diffraction techniques, offering insights into the compound’s physical characteristics (Prasad et al., 2018).
Chemical Properties Analysis
Chemical properties are inherently linked to the compound's functional groups and overall molecular structure. Studies on related compounds highlight the importance of the nitrogen atom's basicity in piperidine derivatives, which significantly influences their chemical reactivity and interaction with other molecules. This aspect is crucial for understanding the chemical behavior of "4-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)morpholine," as it suggests potential reactivity patterns and stability concerns based on the presence of nitrogen and other functional groups (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
morpholin-4-yl-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-24(26-16-18-28-19-17-26)21-6-8-22(9-7-21)29-23-11-14-25(15-12-23)13-10-20-4-2-1-3-5-20/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASOPFCQJHCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCOCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[1-(2-Phenylethyl)piperidin-4-YL]oxy}benzoyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5673122.png)
![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)

![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5673158.png)

![(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673175.png)
![2-(methylthio)-6-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5673181.png)

![4-[5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5673186.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5673187.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5673193.png)
![1-allyl-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5673204.png)
![1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5673208.png)
